3,4-Dimethoxy-2-methylpyridine hydrochloride
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Overview
Description
3,4-Dimethoxy-2-methylpyridine hydrochloride: is a chemical compound with the molecular formula C8H11Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-methylpyridine hydrochloride can be synthesized using maltol as a starting material. The synthesis involves several steps, including methylation, ammonification, chlorination, oxidation, methoxylation, and secondary chlorination . The reaction conditions typically involve the use of dimethyl sulfate (DMS) and other reagents to achieve the desired transformations .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-2-methylpyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
3,4-Dimethoxy-2-methylpyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals
Medicine: It is used in the preparation of drugs such as pantoprazole sodium, an antiulcerative medication
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other active molecules, which then exert their effects through various biochemical pathways. For example, in the preparation of pantoprazole sodium, the compound undergoes further chemical transformations to produce the active drug, which inhibits the proton pump in the stomach lining, reducing gastric acid production .
Comparison with Similar Compounds
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 3,4-Dimethoxy-2-chloromethylpyridine hydrochloride
Comparison: 3,4-Dimethoxy-2-methylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3,4-dimethoxy-2-methylpyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-6-8(11-3)7(10-2)4-5-9-6;/h4-5H,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJHEBFZHRRVOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700615 |
Source
|
Record name | 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-88-6 |
Source
|
Record name | 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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